molecular formula C9H12N2O3 B1441111 2-[(3-Hydroxypropyl)amino]isonicotinic acid CAS No. 1220019-59-9

2-[(3-Hydroxypropyl)amino]isonicotinic acid

Cat. No.: B1441111
CAS No.: 1220019-59-9
M. Wt: 196.2 g/mol
InChI Key: FWYOTGNTHMHGFK-UHFFFAOYSA-N
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Description

2-[(3-Hydroxypropyl)amino]isonicotinic acid is an organic compound with the molecular formula C9H12N2O3. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid.

Scientific Research Applications

2-[(3-Hydroxypropyl)amino]isonicotinic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-[(3-Hydroxypropyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrazide derivatives, which are known for their antibacterial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including fibroblasts and immune cells . By modulating key signaling pathways, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to modulate the activity of enzymes and other proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Isonicotinic acid} + \text{3-Hydroxypropylamine} \rightarrow \text{this compound} ]

The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as the desired scale of production and cost considerations .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3-hydroxypropylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3-hydroxypropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-5-1-3-10-8-6-7(9(13)14)2-4-11-8/h2,4,6,12H,1,3,5H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYOTGNTHMHGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220387
Record name 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-59-9
Record name 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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